Lauroyl CoA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

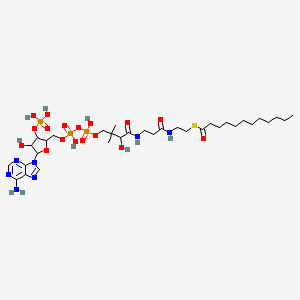

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCXGHLSVALICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863725 | |

| Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} dodecanethioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Lauroyl-CoA in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-CoA, the activated form of the 12-carbon saturated fatty acid lauric acid, occupies a central position in cellular lipid metabolism. As a medium-chain fatty acyl-CoA, it is a key substrate for mitochondrial β-oxidation, contributing significantly to cellular energy production. Beyond its catabolic fate, Lauroyl-CoA is involved in the synthesis of complex lipids and may play a role in cellular signaling pathways, including protein acylation and the regulation of gene expression. This technical guide provides an in-depth exploration of the multifaceted role of Lauroyl-CoA in fatty acid metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the core metabolic and signaling pathways. Understanding the intricate functions of Lauroyl-CoA is critical for researchers in metabolic diseases, drug discovery, and nutritional science.

Introduction

Fatty acids are fundamental building blocks for complex lipids and a major source of metabolic energy. Their metabolism is a tightly regulated process involving a series of enzymatic reactions that ensure a balance between synthesis, degradation, and storage. Central to these processes are acyl-Coenzyme A (acyl-CoA) thioesters, the activated forms of fatty acids. Lauroyl-CoA, a medium-chain fatty acyl-CoA derived from lauric acid, is a key intermediate in these pathways.[1][2] Its metabolism is implicated in various physiological and pathological states, making it a molecule of significant interest in biomedical research.

This guide will delve into the core aspects of Lauroyl-CoA metabolism, including its synthesis and degradation, its role in energy production via β-oxidation, and its emerging functions in cellular signaling. We will present a compilation of quantitative data, detailed experimental methodologies for its study, and graphical representations of its metabolic context to provide a comprehensive resource for the scientific community.

Synthesis and Degradation of Lauroyl-CoA

The cellular pool of Lauroyl-CoA is primarily maintained through two key processes: its synthesis from lauric acid and its formation as an intermediate in the β-oxidation of longer-chain fatty acids. Conversely, its degradation occurs through β-oxidation or hydrolysis by acyl-CoA thioesterases.

Synthesis of Lauroyl-CoA

Lauroyl-CoA is synthesized from lauric acid in an ATP-dependent reaction catalyzed by acyl-CoA synthetases (ACS) .[3] These enzymes are present in various cellular compartments, including the endoplasmic reticulum, peroxisomes, and the outer mitochondrial membrane.

Reaction: Lauric Acid + ATP + CoASH → Lauroyl-CoA + AMP + PPi

The reaction proceeds through an acyl-adenylate intermediate. Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that activate fatty acids with chain lengths from 12 to 20 carbons.[4]

Formation of Lauroyl-CoA from Myristoyl-CoA

During the β-oxidation of myristoyl-CoA (C14:0-CoA), Lauroyl-CoA is produced as an intermediate after the first cycle of four enzymatic reactions. This process occurs within the mitochondrial matrix.[5]

The four steps of β-oxidation are:

-

Dehydrogenation by acyl-CoA dehydrogenase.

-

Hydration by enoyl-CoA hydratase.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolysis by β-ketothiolase.

Degradation of Lauroyl-CoA

The primary catabolic fate of Lauroyl-CoA is its further degradation through the mitochondrial β-oxidation spiral . Each round of β-oxidation shortens the acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. For Lauroyl-CoA (C12), this process is primarily catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) .[1][6]

Lauroyl-CoA can also be hydrolyzed back to lauric acid and Coenzyme A by acyl-CoA thioesterases (ACOTs) .[7] This process can regulate the intracellular concentrations of free fatty acids and acyl-CoAs, thereby influencing metabolic and signaling pathways.[3][8]

Quantitative Data on Lauroyl-CoA Metabolism

The following tables summarize key quantitative parameters related to the enzymes involved in Lauroyl-CoA metabolism and its reported tissue concentrations.

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Acyl-CoA Synthetase (ACSL) | Lauric Acid | Rat Liver | 4-10 | ~20-50 | [9] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Lauroyl-CoA | Human | ~3.3 | ~1900 | [10] |

| Acyl-CoA Thioesterase (ACOT1) | Lauroyl-CoA | Rat Liver | ~2-5 | ~100-200 | [11] |

Table 1: Kinetic Parameters of Key Enzymes in Lauroyl-CoA Metabolism. This table presents approximate Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for enzymes that synthesize and degrade Lauroyl-CoA. The values are indicative and can vary depending on the specific isoform, purification, and assay conditions.

| Tissue | Organism | Concentration (nmol/g wet weight) | Reference(s) |

| Rat Liver | Rat | 0.5 - 2.0 | [12][13][14][15] |

| Human Muscle | Human | Not specifically reported, but long-chain acyl-CoAs are in the range of 3-10 | [13] |

Table 2: Reported Tissue Concentrations of Lauroyl-CoA. This table provides an overview of the measured concentrations of Lauroyl-CoA in different tissues. It is important to note that these values can be influenced by the physiological state (e.g., fed vs. fasted) of the organism.

Role in Cellular Signaling

Emerging evidence suggests that Lauroyl-CoA and other fatty acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules that can influence various cellular processes.

Regulation of Nuclear Receptors

Long-chain and medium-chain fatty acyl-CoAs can act as ligands for and modulators of nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules.[16][17][18] For instance, acyl-CoAs have been shown to influence the activity of peroxisome proliferator-activated receptors (PPARs) and hepatocyte nuclear factor 4α (HNF-4α), key regulators of lipid and glucose metabolism.[19][20] The binding of Lauroyl-CoA to these receptors can modulate the transcription of genes involved in fatty acid oxidation and synthesis.[21]

Protein Acylation

Lauroyl-CoA can serve as a substrate for protein acylation, a post-translational modification where a lauroyl group is covalently attached to a protein. One such modification is N-lauroylation, the attachment of a lauroyl group to the N-terminal glycine of a protein. This modification can alter the protein's hydrophobicity, membrane association, and protein-protein interactions.[22] For example, the expression of recombinant N-myristoylated proteins can sometimes result in a mixture of N-myristoylated and N-lauroylated proteins, suggesting that Lauroyl-CoA can be utilized by N-myristoyltransferase.[22]

Experimental Protocols

Accurate measurement and characterization of Lauroyl-CoA and the enzymes that metabolize it are crucial for understanding its physiological roles. This section provides detailed methodologies for key experiments.

Extraction of Acyl-CoAs from Tissues

This protocol describes a common method for extracting short- and medium-chain acyl-CoAs from tissue samples for subsequent analysis by LC-MS/MS.

Materials:

-

Frozen tissue sample

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, ice-cold

-

Microcentrifuge tubes, pre-chilled

-

Homogenizer (e.g., bead beater or ultrasonic homogenizer)

-

Refrigerated microcentrifuge

Procedure:

-

Weigh approximately 20-50 mg of frozen tissue. It is critical to keep the tissue frozen at all times to prevent metabolic changes.

-

Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state.

-

Grind the tissue to a fine powder using the pre-chilled pestle.

-

Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

-

Add 500 µL of ice-cold 5% SSA solution to the tissue powder.

-

Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).

-

Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.

-

The extracted sample is now ready for LC-MS/MS analysis or can be stored at -80°C.

Quantification of Lauroyl-CoA by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of Lauroyl-CoA using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Materials:

-

Acyl-CoA extract from tissue (see Protocol 5.1)

-

Lauroyl-CoA standard

-

Stable isotope-labeled internal standard (e.g., [¹³C₁₂]-Lauroyl-CoA)

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water)

-

Ion-pairing agent (e.g., triethylamine, heptafluorobutyric acid) or a suitable buffer system

Procedure:

-

Sample Preparation: Spike the acyl-CoA extract with a known concentration of the internal standard.

-

Chromatographic Separation:

-

Use a C18 reversed-phase column.

-

Establish a gradient elution profile using a mobile phase system, often containing an ion-pairing agent or buffer to improve retention and peak shape of the highly polar acyl-CoAs. A typical gradient might run from a low to a high concentration of organic solvent (e.g., acetonitrile or methanol) over 10-20 minutes.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for Lauroyl-CoA is [M+H]⁺. Select specific product ions for both the analyte and the internal standard. For Lauroyl-CoA, characteristic transitions include the fragmentation of the phosphopantetheine moiety.

-

-

Quantification:

-

Generate a standard curve by analyzing a series of known concentrations of the Lauroyl-CoA standard.

-

Calculate the concentration of Lauroyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Fluorometric Assay for Acyl-CoA Oxidase Activity

This protocol is adapted from a method that uses Lauroyl-CoA as a substrate to measure the activity of peroxisomal acyl-CoA oxidase.[23][24] The assay is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidation of Lauroyl-CoA.

Materials:

-

Sample containing acyl-CoA oxidase (e.g., cell lysate, purified enzyme)

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4

-

Lauroyl-CoA solution (e.g., 10 mM stock)

-

Horseradish peroxidase (HRP) solution (e.g., 10 U/mL)

-

Amplex Red reagent (or another suitable fluorogenic H₂O₂ substrate) solution (e.g., 10 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) standard solution for calibration

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing:

-

50 µL of Assay Buffer

-

10 µL of sample

-

10 µL of 1 mM Lauroyl-CoA solution (final concentration 100 µM)

-

10 µL of 1 U/mL HRP solution

-

10 µL of 1 mM Amplex Red solution

-

-

Initiate the Reaction: Start the reaction by adding the Lauroyl-CoA solution.

-

Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure Fluorescence: Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of H₂O₂ to correlate the fluorescence signal to the amount of H₂O₂ produced.

-

Calculate Activity: Calculate the acyl-CoA oxidase activity in the sample, typically expressed as nmol of H₂O₂ produced per minute per milligram of protein.

Radiometric Assay for Acyl-CoA Synthetase Activity

This protocol describes a common method for measuring the activity of acyl-CoA synthetases using a radiolabeled fatty acid substrate.[25]

Materials:

-

Sample containing acyl-CoA synthetase (e.g., cell lysate, microsomal fraction)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT, and 10 mM ATP.

-

Coenzyme A (CoASH) solution (e.g., 10 mM)

-

[¹⁴C]-Lauric acid (or another suitable radiolabeled fatty acid)

-

Bovine serum albumin (BSA), fatty acid-free

-

Reaction termination solution (e.g., Dole's reagent: isopropanol:heptane:1M H₂SO₄, 40:10:1)

-

Heptane

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the Substrate: Prepare a solution of [¹⁴C]-Lauric acid complexed with BSA in the assay buffer.

-

Initiate the Reaction: In a microcentrifuge tube, combine:

-

Sample

-

Assay Buffer

-

CoASH solution (final concentration ~0.5 mM)

-

Start the reaction by adding the [¹⁴C]-Lauric acid-BSA complex.

-

-

Incubate: Incubate the reaction mixture at 37°C for 10-30 minutes.

-

Terminate the Reaction: Stop the reaction by adding the termination solution.

-

Phase Separation: Add heptane and water to the tube, vortex, and centrifuge to separate the phases. The unreacted [¹⁴C]-Lauric acid will partition into the upper heptane phase, while the [¹⁴C]-Lauroyl-CoA will remain in the lower aqueous phase.

-

Quantify: Take an aliquot of the lower aqueous phase, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate Activity: Calculate the acyl-CoA synthetase activity based on the amount of radiolabeled acyl-CoA formed per unit of time and protein.

Visualizing Lauroyl-CoA in Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the central role of Lauroyl-CoA in fatty acid metabolism and its involvement in signaling pathways.

Conclusion

Lauroyl-CoA is a multifaceted molecule that plays a critical role in cellular energy homeostasis and lipid metabolism. As a key substrate for β-oxidation, it is a significant contributor to ATP production. Furthermore, its involvement in signaling through the regulation of nuclear receptors and protein acylation highlights its broader physiological importance. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the intricate functions of Lauroyl-CoA. A deeper understanding of its metabolism and signaling roles will undoubtedly provide valuable insights into metabolic diseases and may pave the way for novel therapeutic interventions.

References

- 1. hmdb.ca [hmdb.ca]

- 2. lauroyl-CoA | C33H58N7O17P3S | CID 165436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 4. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | Beta oxidation of myristoyl-CoA to lauroyl-CoA [reactome.org]

- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism [pubmed.ncbi.nlm.nih.gov]

- 8. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Steady-state concentrations of coenzyme A, acetyl-coenzyme A and long-chain fatty acyl-coenzyme A in rat-liver mitochondria oxidizing palmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Nuclear receptors in health and disease: signaling pathways, biological functions and pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Regulation of the human long chain acyl-CoA dehydrogenase gene by nuclear hormone receptor transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cross-talk between orphan nuclear hormone receptor RZRalpha and peroxisome proliferator-activated receptor alpha in regulation of the peroxisomal hydratase-dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. N‐Lauroylation during the Expression of Recombinant N‐Myristoylated Proteins: Implications and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Lauroyl Coenzyme A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl Coenzyme A (Lauroyl-CoA) is a critical intermediate in fatty acid metabolism, playing a pivotal role in both the biosynthesis and degradation of lipids. As the activated form of lauric acid, a 12-carbon saturated fatty acid, Lauroyl-CoA serves as a substrate for numerous enzymes and is integral to cellular energy production and signaling pathways. This technical guide provides a detailed overview of the chemical structure and physicochemical properties of Lauroyl-CoA, outlines key experimental protocols for its synthesis, purification, and quantification, and illustrates its involvement in the mitochondrial beta-oxidation pathway.

Chemical Structure and Identification

Lauroyl-CoA is a complex molecule composed of a lauroyl (dodecanoyl) group linked to coenzyme A via a thioester bond. Coenzyme A itself consists of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine 3',5'-bisphosphate.

Chemical Formula: C₃₃H₅₈N₇O₁₇P₃S[1][2]

IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate[1]

Synonyms: Dodecanoyl-CoA, Lauroyl Coenzyme A, C12:0-CoA[3]

CAS Number: 6244-92-4[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Lauroyl-CoA is essential for its handling, formulation, and use in experimental settings. The following tables summarize key quantitative data, noting where values are predicted from computational models due to the limited availability of experimental data.

Table 1: General Physicochemical Properties of Lauroyl-CoA

| Property | Value | Source |

| Molecular Weight | 949.8 g/mol | PubChem[1] |

| Monoisotopic Mass | 949.28227557 Da | PubChem (Computed)[1] |

| Physical Description | Solid | Human Metabolome Database[3] |

| Melting Point | Not Available | Human Metabolome Database[3] |

Table 2: Predicted Physicochemical Properties of Lauroyl-CoA

| Property | Predicted Value | Source |

| Water Solubility | 2.59 g/L | ALOGPS |

| logP | 1.35 | ALOGPS |

| logS | -2.6 | ALOGPS |

| pKa (Strongest Acidic) | 0.82 | ChemAxon |

| pKa (Strongest Basic) | 4.01 | ChemAxon |

| Polar Surface Area | 363.63 Ų | ChemAxon |

| Rotatable Bond Count | 30 | ChemAxon |

Table 3: Solubility of Lauroyl-CoA

| Solvent | Solubility | Notes | Source |

| Water | Soluble | Acyl-CoAs are generally soluble in water. | [3] |

| Methanol | Soluble | Acyl-CoAs are soluble in methanol. | [3] |

| Ethanol | Data Not Available | - | - |

| Acetone | Data Not Available | - | - |

| DMSO | Soluble | - | [4] |

Table 4: Stability of Lauroyl-CoA

| Condition | Stability | Notes | Source |

| Aqueous Solution | Prone to hydrolysis, especially in alkaline and strongly acidic solutions. Instability increases with longer fatty acid chains. | A study on various acyl-CoAs showed deterioration in aqueous solutions over 24 hours. | [3] |

| pH | Relatively stable between pH 4 and 8. Breakdown is greater at pH 9. | General observation for CoA and its thioesters. | |

| Temperature | Stable for short term (days to weeks) at 0-4°C and long term (months to years) at -20°C in a dry, dark environment. | [4] | |

| Methanol Solution | Showed the best stability for acyl-CoAs over a 24-hour period compared to aqueous solutions. | [3] |

Biological Role: Beta-Oxidation of Lauroyl-CoA

Lauroyl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids, a major pathway for cellular energy production. This metabolic process sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

Experimental Protocols

Chemical Synthesis of Lauroyl-CoA (Generalized Protocol)

Materials:

-

Lauric acid

-

Triethylamine (TEA)

-

Ethyl chloroformate

-

Coenzyme A (free acid)

-

Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Buffer solution (e.g., Sodium bicarbonate)

-

Nitrogen gas

Procedure:

-

Activation of Lauric Acid: a. Dissolve lauric acid in anhydrous THF under a nitrogen atmosphere. b. Cool the solution in an ice bath (0°C). c. Add triethylamine to the solution. d. Slowly add ethyl chloroformate dropwise while stirring. e. Allow the reaction to proceed for 30-60 minutes at 0°C to form the mixed anhydride.

-

Reaction with Coenzyme A: a. Dissolve Coenzyme A in a cold aqueous sodium bicarbonate solution. b. Slowly add the Coenzyme A solution to the mixed anhydride solution with vigorous stirring. c. Maintain the reaction at 0°C for several hours.

-

Work-up and Isolation: a. Adjust the pH of the reaction mixture to be slightly acidic (e.g., pH 5-6) with a dilute acid. b. Remove the organic solvent (THF) under reduced pressure. c. The crude Lauroyl-CoA can then be purified by chromatography.

Purification of Lauroyl-CoA by High-Performance Liquid Chromatography (HPLC)

Purification of synthetic Lauroyl-CoA is crucial to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a common and effective method.

Instrumentation and Columns:

-

Preparative or semi-preparative HPLC system with a UV detector.

-

C18 reversed-phase column suitable for preparative scale.

Mobile Phase:

-

Solvent A: Aqueous buffer (e.g., 0.1% Trifluoroacetic acid (TFA) in water or an ammonium acetate buffer).

-

Solvent B: Acetonitrile or methanol with the same buffer concentration as Solvent A.

General Protocol:

-

Sample Preparation: Dissolve the crude Lauroyl-CoA in a minimal amount of the initial mobile phase (e.g., a low percentage of Solvent B in Solvent A). Filter the sample through a 0.45 µm filter.

-

Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection and Elution: Inject the prepared sample onto the column. Elute with a linear gradient of increasing Solvent B concentration. The gradient will depend on the specific column and system but might range from 5% to 95% Solvent B over 30-60 minutes.

-

Detection and Fraction Collection: Monitor the elution at a wavelength where the adenine moiety of Coenzyme A absorbs (typically around 260 nm). Collect fractions corresponding to the major peak.

-

Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified Lauroyl-CoA.

Quantification of Lauroyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of Lauroyl-CoA in biological samples.

Instrumentation:

-

Ultra-high performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

Sample Preparation (from cells or tissues):

-

Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen.

-

Homogenize the frozen sample in a cold extraction solvent (e.g., methanol or an acetonitrile/methanol/water mixture).

-

Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.

-

Centrifuge to pellet proteins and other cellular debris.

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Parameters:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometry: Operate in positive ion mode. Use multiple reaction monitoring (MRM) for quantification on a triple quadrupole instrument, monitoring the transition from the precursor ion of Lauroyl-CoA to a specific product ion (e.g., the fragment corresponding to the Coenzyme A moiety).

Enzymatic Assay for Peroxisomal Acyl-CoA Oxidase using Lauroyl-CoA

This fluorometric assay measures the activity of peroxisomal fatty acyl-CoA oxidase, which uses Lauroyl-CoA as a substrate. The assay is based on the quantification of hydrogen peroxide (H₂O₂) produced, which is coupled to the oxidation of a fluorescent substrate by horseradish peroxidase.

Reagents:

-

Potassium phosphate buffer (pH 7.4)

-

Horseradish peroxidase

-

4-Hydroxyphenylacetic acid

-

Lauroyl-CoA

-

Flavin adenine dinucleotide (FAD)

-

Triton X-100

-

Enzyme source (e.g., cell lysate)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, horseradish peroxidase, 4-hydroxyphenylacetic acid, Lauroyl-CoA, FAD, and Triton X-100.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the increase in fluorescence over time (excitation ~320 nm, emission ~405 nm) using a fluorescence plate reader or spectrofluorometer.

-

Quantify the H₂O₂ production by comparing the fluorescence change to a standard curve generated with known amounts of H₂O₂.

Conclusion

Lauroyl-CoA is a fundamentally important molecule in lipid metabolism and cellular bioenergetics. This guide has provided a detailed overview of its chemical and physical properties, its role in beta-oxidation, and key experimental protocols. A thorough understanding of these aspects is crucial for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the intricate roles of fatty acid metabolism in health and disease. While some experimental data for Lauroyl-CoA remains to be definitively determined, the information and protocols presented here provide a solid foundation for its study and application in a research setting.

References

Biological Synthesis of Lauroyl-CoA in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-CoA (C12:0-CoA) is a medium-chain acyl-coenzyme A (CoA) thioester that plays a crucial role in various metabolic processes within mammalian cells. It serves as an intermediate in fatty acid metabolism, a substrate for protein acylation, and a signaling molecule. The cellular pool of Lauroyl-CoA is tightly regulated, and its synthesis is a key control point in lipid homeostasis. This technical guide provides an in-depth overview of the core pathways of Lauroyl-CoA biosynthesis in mammalian cells, focusing on the enzymatic reactions, regulatory mechanisms, and experimental methodologies used for its study.

Pathways of Lauroyl-CoA Synthesis

In mammalian cells, Lauroyl-CoA is primarily synthesized through two distinct pathways:

-

Activation of Exogenous Lauric Acid: The direct activation of free lauric acid (C12:0) obtained from dietary sources or lipolysis.

-

De Novo Synthesis: The synthesis of lauric acid from smaller precursors, primarily acetyl-CoA, followed by its activation.

Activation of Lauric Acid by Acyl-CoA Synthetases

The activation of lauric acid to Lauroyl-CoA is a two-step reaction catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs), also referred to as acyl-CoA ligases.[1] This process "activates" the fatty acid, making it competent for participation in various metabolic pathways.[1]

The reaction proceeds as follows:

-

Adenylation: Lauric acid reacts with ATP to form an enzyme-bound lauroyl-adenylate intermediate and pyrophosphate (PPi).

-

Thioesterification: The sulfhydryl group of Coenzyme A (CoA-SH) attacks the lauroyl-adenylate, displacing AMP and forming the thioester bond of Lauroyl-CoA.

Based on their substrate specificity for fatty acids of different chain lengths, ACS enzymes are categorized into several sub-families: short-chain (ACSS), medium-chain (ACSM), long-chain (ACSL), and very long-chain (ACSVL) acyl-CoA synthetases.[2] Lauroyl-CoA biosynthesis via this pathway is primarily attributed to the activity of medium-chain acyl-CoA synthetases.

De Novo Synthesis of Lauric Acid and Conversion to Lauroyl-CoA

The de novo synthesis of fatty acids occurs in the cytosol from acetyl-CoA, a central metabolite derived from carbohydrates, amino acids, and the breakdown of other fatty acids.[3] This process is carried out by a large, multi-functional enzyme complex called fatty acid synthase (FAS).[4]

The overall process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain attached to the acyl carrier protein (ACP) domain of FAS. While the primary product of mammalian FAS is palmitic acid (C16:0), the synthesis of medium-chain fatty acids like lauric acid can be achieved through the action of specific thioesterases.[5] In tissues such as the lactating mammary gland, a specialized medium-chain acyl-ACP thioesterase (Thioesterase II) can cleave the growing fatty acid chain from the FAS complex when it reaches a length of 8 to 12 carbons.[5][6] The released free lauric acid is then activated to Lauroyl-CoA by ACS enzymes as described above.

Key Enzymes and Their Regulation

The synthesis of Lauroyl-CoA is tightly regulated at multiple levels, including enzyme expression, allosteric control, and covalent modification.

Acyl-CoA Synthetases (ACS)

-

Isoforms and Substrate Specificity: Several isoforms of ACS exist with varying tissue distribution and substrate preferences. While long-chain acyl-CoA synthetases (ACSLs) can activate a broad range of fatty acids, including lauric acid, the medium-chain acyl-CoA synthetases (ACSMs) exhibit higher affinity for medium-chain fatty acids.[2] The specific ACSM isoforms responsible for laurate activation in different tissues are an area of ongoing research.

-

Transcriptional Regulation: The expression of ACS genes is regulated by transcription factors that respond to the metabolic state of the cell.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor is a key regulator of lipid metabolism, particularly fatty acid oxidation.[7][8] Activation of PPARα by fatty acids and synthetic agonists leads to the upregulation of genes involved in fatty acid uptake and activation, including certain ACS isoforms.[9]

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): SREBP-1c is a major transcriptional activator of lipogenesis.[10] It stimulates the expression of genes involved in de novo fatty acid synthesis, and its activity is in turn regulated by insulin and certain fatty acids.[11][12]

-

Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC)

-

Regulation of FAS: The expression of the FAS gene is strongly induced by insulin and suppressed by polyunsaturated fatty acids. This regulation is primarily mediated by SREBP-1c.[10]

-

Regulation of ACC: Acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA from acetyl-CoA, is the rate-limiting step in fatty acid biosynthesis.[8] ACC is subject to both allosteric and hormonal regulation.

-

Allosteric Regulation: Citrate, a signal of high energy status, allosterically activates ACC, while long-chain acyl-CoAs, such as palmitoyl-CoA, provide feedback inhibition.

-

Covalent Modification: ACC is inactivated by phosphorylation, a process stimulated by glucagon and epinephrine, and activated by dephosphorylation, which is promoted by insulin.

-

Medium-Chain Acyl-ACP Thioesterase (Thioesterase II)

The expression and activity of this specialized thioesterase are key determinants of medium-chain fatty acid synthesis.[5] Its presence in certain tissues, like the mammary gland during lactation, allows for the production of milk fat rich in medium-chain triglycerides.[5][6]

Quantitative Data on Lauroyl-CoA Synthesis

Quantitative data on the kinetics of enzymes involved in Lauroyl-CoA synthesis is essential for understanding their specific roles and for developing targeted therapeutic interventions. The following table summarizes available data on the substrate specificity of relevant acyl-CoA synthetases. Note: Specific kinetic parameters for lauric acid are not always available for all isoforms and can vary depending on the experimental conditions.

| Enzyme Family | Isoform Example | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Cellular Location | Reference |

| ACSM | Not specified | C4-C12 fatty acids | Data not available | Data not available | Mitochondria | [2] |

| ACSL | ACSL1 | C12-C20 fatty acids | Data not available | Data not available | ER, Mitochondria, Peroxisomes | [2] |

| ACSL | ACSL6 (V1) | Oleic acid, Linoleic acid | Data not available | Data not available | ER | [4] |

| ACSL | ACSL6 (V2) | Docosahexaenoic acid (DHA) | Data not available | Data not available | ER | [4] |

Experimental Protocols

Assay for Acyl-CoA Synthetase Activity

Several methods can be used to measure ACS activity. An enzyme-coupled fluorometric assay is a sensitive and continuous method.

Principle: The production of acyl-CoA is coupled to subsequent enzymatic reactions that lead to the generation of a fluorescent product. The rate of fluorescence increase is directly proportional to the ACS activity.

Materials:

-

Cell or tissue lysate containing ACS

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Lauric acid

-

Coenzyme A (CoA)

-

ATP

-

Acyl-CoA Oxidase

-

Horseradish Peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

96-well black microplate

-

Fluorometric microplate reader

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer on ice. Centrifuge to remove cellular debris and determine the protein concentration of the supernatant.

-

Reaction Mixture: Prepare a master mix containing assay buffer, lauric acid, CoA, ATP, acyl-CoA oxidase, HRP, and the fluorescent probe.

-

Assay Initiation: Add the cell/tissue lysate to the wells of the microplate. Add the reaction mixture to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.

-

Calculation: Calculate the ACS activity based on a standard curve generated with a known concentration of H₂O₂, the product of the acyl-CoA oxidase reaction. Activity is typically expressed as nmol/min/mg of protein.

Quantification of Lauroyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the absolute quantification of acyl-CoAs, including Lauroyl-CoA, in biological samples.

Principle: Acyl-CoAs are extracted from cells or tissues, separated by liquid chromatography, and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratio.

Materials:

-

Cells or tissue samples

-

Internal standard (e.g., ¹³C-labeled Lauroyl-CoA)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

LC-MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatograph)

Protocol:

-

Sample Collection and Quenching: Rapidly harvest and quench metabolic activity in cells or tissues, for example, by flash-freezing in liquid nitrogen.

-

Extraction: Homogenize the samples in a cold extraction solvent containing the internal standard.

-

Centrifugation: Centrifuge the homogenate to pellet proteins and other cellular debris.

-

Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS system.

-

Data Analysis: Quantify Lauroyl-CoA by comparing the peak area of the endogenous analyte to that of the internal standard, using a calibration curve generated with known concentrations of Lauroyl-CoA.

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Lauroyl-CoA Synthesis

The synthesis of Lauroyl-CoA is intricately linked to the overall lipid metabolism of the cell, which is controlled by a complex network of signaling pathways. The diagram below illustrates the central roles of SREBP-1c and PPARα in regulating the expression of key enzymes involved in this process.

Caption: Regulation of Lauroyl-CoA synthesis by SREBP-1c and PPARα.

Experimental Workflow for Studying Lauroyl-CoA Synthesis

The following diagram outlines a typical experimental workflow for investigating the synthesis of Lauroyl-CoA in mammalian cells, from cell culture to data analysis.

Caption: Workflow for investigating Lauroyl-CoA synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of chain length determination in biosynthesis of milk fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Main Pathway for de NoVo Synthesis of Fatty Acids (Lipogenesis) Occurs in The Cytosol [almerja.com]

- 7. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-chain fatty acid effects on peroxisome proliferator-activated receptor-alpha-regulated genes in Madin-Darby bovine kidney cells: optimization of culture conditions using palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencedaily.com [sciencedaily.com]

An In-depth Technical Guide on Lauroyl-CoA Metabolic Pathway Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-CoA, a 12-carbon saturated fatty acyl-CoA, occupies a central position in cellular lipid metabolism. It is a key intermediate in both the catabolic pathway of β-oxidation and the anabolic pathway of fatty acid synthesis. Beyond its metabolic roles, lauroyl-CoA and other long-chain fatty acyl-CoAs are emerging as important signaling molecules that influence a variety of cellular processes, including gene expression and protein function. Understanding the intricate network of interactions involving lauroyl-CoA is crucial for elucidating the mechanisms of metabolic regulation and for the development of therapeutic strategies for metabolic diseases. This technical guide provides a comprehensive overview of the lauroyl-CoA metabolic pathway, its interactions with other cellular pathways, and detailed experimental protocols for its study.

The Core Lauroyl-CoA Metabolic Pathway

Lauroyl-CoA is primarily metabolized through the mitochondrial β-oxidation pathway to generate acetyl-CoA, FADH₂, and NADH, which are subsequently used for ATP production. The synthesis of lauroyl-CoA occurs in the cytoplasm as part of the fatty acid synthesis pathway.

β-Oxidation of Lauroyl-CoA

The catabolism of lauroyl-CoA involves a cyclical series of four enzymatic reactions that shorten the acyl chain by two carbons in each cycle, releasing acetyl-CoA.[1][2][3]

-

Step 1: Dehydrogenation: Acyl-CoA dehydrogenase converts lauroyl-CoA to trans-Δ²-dodecenoyl-CoA, with the concomitant reduction of FAD to FADH₂.

-

Step 2: Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of trans-Δ²-dodecenoyl-CoA to form L-β-hydroxydodecanoyl-CoA.

-

Step 3: Dehydrogenation: L-β-hydroxyacyl-CoA dehydrogenase oxidizes L-β-hydroxydodecanoyl-CoA to β-ketododecanoyl-CoA, reducing NAD⁺ to NADH.

-

Step 4: Thiolysis: β-ketothiolase cleaves β-ketododecanoyl-CoA with the addition of a new coenzyme A molecule, yielding decanoyl-CoA and acetyl-CoA.

This cycle continues until the fatty acyl chain is completely oxidized.

Synthesis of Lauroyl-CoA

Lauroyl-CoA is synthesized in the cytoplasm from acetyl-CoA and malonyl-CoA through the action of the fatty acid synthase (FAS) complex. The process involves a repeating four-step cycle of condensation, reduction, dehydration, and reduction, with each cycle adding two carbons from malonyl-CoA to the growing fatty acyl chain.

Interactions with Other Metabolic Pathways

The metabolism of lauroyl-CoA is intricately linked with other major metabolic pathways, ensuring a coordinated response to the cell's energy status.

Citric Acid Cycle (TCA Cycle)

The acetyl-CoA produced from the β-oxidation of lauroyl-CoA is a primary substrate for the TCA cycle. In the TCA cycle, acetyl-CoA is completely oxidized to CO₂, generating ATP, NADH, and FADH₂.

Fatty Acid Synthesis

The pathways of fatty acid synthesis and β-oxidation are reciprocally regulated to prevent futile cycling. High levels of malonyl-CoA, the committed intermediate in fatty acid synthesis, inhibit carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for oxidation.

Lauroyl-CoA in Cellular Signaling

Long-chain fatty acyl-CoAs, including lauroyl-CoA, are not merely metabolic intermediates but also act as signaling molecules that regulate the activity of various proteins, including transcription factors and enzymes involved in metabolic control.

Peroxisome Proliferator-Activated Receptors (PPARs)

Long-chain fatty acyl-CoAs are natural ligands for PPARs, a family of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[4] Activation of PPARα by fatty acyl-CoAs leads to the upregulation of genes encoding enzymes for β-oxidation.

AMP-Activated Protein Kinase (AMPK)

AMPK is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). Once activated, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. This leads to a decrease in malonyl-CoA levels, relieving the inhibition of CPT1 and promoting fatty acid oxidation.

Quantitative Data

Quantitative data on the metabolism of lauroyl-CoA is essential for building accurate models of cellular metabolism. However, specific data for lauroyl-CoA is often limited, and researchers frequently rely on data for general long-chain fatty acyl-CoAs.

Table 1: Cellular Concentrations of Acyl-CoAs

| Acyl-CoA | Cell/Tissue Type | Concentration | Reference |

| Lactoyl-CoA | Cell Culture | 1.14 x 10⁻⁸ pmol/cell | [3] |

| Lactoyl-CoA | Mouse Heart | 0.0172 pmol/mg wet weight | [3] |

| Long-chain acyl-CoAs | Various | 5 - 160 µM | [5] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism |

| Acyl-CoA Oxidase | Lauroyl-CoA | - | - | Rat Liver |

| Acyl-CoA Synthetase | Lauric Acid | - | - | - |

Note: Specific Km and Vmax values for enzymes acting on lauroyl-CoA were not found in the initial search. This represents a significant data gap in the literature.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the study of lauroyl-CoA metabolism.

Assay for Peroxisomal Fatty Acyl-CoA Oxidase Activity

This fluorometric method measures the lauroyl-CoA-dependent production of H₂O₂.[1][6]

Materials:

-

Potassium phosphate buffer (60 mM, pH 7.4)

-

Horseradish peroxidase (4 U/mL)

-

4-Hydroxyphenylacetic acid (1 mM)

-

Lauroyl-CoA (100 µM)

-

FAD (20 µM)

-

Triton X-100 (0.2 mg/mL)

-

H₂O₂ standard solution

-

Fluorometer (excitation 320 nm, emission 405 nm)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, horseradish peroxidase, 4-hydroxyphenylacetic acid, lauroyl-CoA, FAD, and Triton X-100.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Initiate the reaction by adding the cell or tissue homogenate.

-

Measure the increase in fluorescence over time.

-

Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the enzymatic reaction.

Extraction and Quantification of Lauroyl-CoA from Biological Samples

This protocol outlines a general procedure for the extraction and quantification of acyl-CoAs using LC-HRMS.[3]

Materials:

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA)

-

Internal standard (e.g., ¹³C-labeled lauroyl-CoA)

-

Solid-phase extraction (SPE) columns

-

LC-HRMS system

Procedure:

-

Extraction:

-

Harvest cells or tissues and immediately quench metabolism by adding ice-cold 10% TCA.

-

Spike the sample with a known amount of internal standard.

-

Sonicate the sample to lyse cells and precipitate proteins.

-

Centrifuge to pellet the protein precipitate.

-

-

Purification:

-

Load the cleared supernatant onto an SPE column to purify the acyl-CoAs.

-

Wash the column to remove interfering substances.

-

Elute the acyl-CoAs.

-

-

Quantification:

-

Analyze the eluted sample by LC-HRMS.

-

Identify and quantify lauroyl-CoA based on its retention time and mass-to-charge ratio relative to the internal standard.

-

Conclusion and Future Directions

Lauroyl-CoA is a critical node in the metabolic and signaling networks of the cell. While the core pathways of its metabolism are well-established, significant gaps remain in our quantitative understanding of its dynamics and its specific roles in signaling. Future research should focus on:

-

Quantitative Measurement: Obtaining precise measurements of cellular lauroyl-CoA concentrations and the kinetic parameters of the enzymes that metabolize it.

-

Metabolic Flux Analysis: Applying stable isotope tracing and metabolic flux analysis to quantify the flow of carbon through the lauroyl-CoA metabolic network under different physiological and pathological conditions.

-

Signaling Specificity: Delineating the specific signaling roles of lauroyl-CoA, distinguishing its effects from those of other long-chain fatty acyl-CoAs.

A deeper understanding of lauroyl-CoA metabolism and its interactions will undoubtedly provide novel insights into the regulation of cellular energy homeostasis and may reveal new therapeutic targets for a range of metabolic diseases.

References

- 1. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Coenzyme A in Cells and Tissues [jove.com]

- 3. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Subcellular Landscape of Lauroyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-CoA, the activated form of lauric acid (a 12-carbon saturated fatty acid), is a key metabolic intermediate situated at the crossroads of major lipid metabolic pathways. Its subcellular compartmentalization is critical for determining its metabolic fate, influencing processes ranging from energy production via β-oxidation to the biosynthesis of complex lipids and signaling molecules. Understanding the distribution of lauroyl-CoA pools across different organelles is paramount for elucidating cellular lipid homeostasis and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides an in-depth overview of the cellular localization of lauroyl-CoA, detailing the experimental protocols for its quantification and visualization of the associated metabolic pathways.

Cellular Localization of Lauroyl-CoA Pools

Lauroyl-CoA is dynamically partitioned between several key cellular compartments, primarily the cytosol , mitochondria , and peroxisomes . Each of these locations harbors a distinct pool of lauroyl-CoA with specific metabolic functions.

-

Cytosol: The cytosolic pool of lauroyl-CoA is primarily directed towards biosynthetic pathways. It serves as a substrate for the synthesis of various complex lipids, including triglycerides and phospholipids, which are essential for membrane structure and energy storage. Acyl-CoA synthetases present in the cytosol and on the surface of the endoplasmic reticulum are responsible for the activation of lauric acid to lauroyl-CoA.

-

Mitochondria: Mitochondria are the primary sites for the β-oxidation of medium-chain fatty acids like lauric acid for the production of ATP. Lauroyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle, where it undergoes a series of enzymatic reactions to yield acetyl-CoA, which then enters the citric acid cycle.

-

Peroxisomes: Peroxisomes also possess a β-oxidation pathway that can metabolize lauroyl-CoA. While mitochondrial β-oxidation is primarily for energy production, the peroxisomal pathway is involved in specific functions such as the breakdown of very-long-chain fatty acids and the synthesis of certain lipid molecules. Peroxisomal β-oxidation of lauroyl-CoA is typically incomplete, with the shortened acyl-CoAs being further metabolized in mitochondria.

Data Presentation: Quantitative Distribution of Lauroyl-CoA

Precise quantification of lauroyl-CoA in different subcellular compartments is technically challenging due to its low abundance and dynamic nature. The following tables present illustrative data on the hypothetical distribution and concentration of lauroyl-CoA in hepatocytes, based on typical findings from acyl-CoA profiling studies. These values should be considered as examples to demonstrate data presentation and may vary significantly depending on the cell type, metabolic state, and experimental conditions.

Table 1: Illustrative Subcellular Distribution of Lauroyl-CoA Pools in Hepatocytes.

| Cellular Compartment | Relative Abundance of Lauroyl-CoA Pool (%) |

| Cytosol | ~ 40% |

| Mitochondria | ~ 35% |

| Peroxisomes | ~ 25% |

Table 2: Illustrative Concentrations of Lauroyl-CoA in Subcellular Fractions of Hepatocytes.

| Cellular Compartment | Lauroyl-CoA Concentration (pmol/mg protein) |

| Cytosol | 1.5 - 3.0 |

| Mitochondria | 2.0 - 4.0 |

| Peroxisomes | 3.0 - 5.0 |

Experimental Protocols

The determination of the subcellular localization of lauroyl-CoA pools requires a multi-step experimental approach involving subcellular fractionation, acyl-CoA extraction, and sensitive analytical techniques.

Subcellular Fractionation by Differential and Density Gradient Centrifugation

This protocol describes the isolation of cytosolic, mitochondrial, and peroxisomal fractions from cultured cells or tissues.

Materials:

-

Homogenization Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

-

Differential Centrifugation Buffer (similar to Homogenization Buffer)

-

Density Gradient Medium (e.g., OptiPrep™ or Percoll®)

-

Dounce homogenizer or similar tissue grinder

-

Refrigerated centrifuge and ultracentrifuge with appropriate rotors

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell/Tissue Preparation: Harvest cultured cells and wash with ice-cold PBS. For tissues, mince the tissue in ice-cold Homogenization Buffer.

-

Homogenization: Resuspend the cell pellet or minced tissue in Homogenization Buffer and homogenize using a Dounce homogenizer on ice. The number of strokes should be optimized to ensure cell disruption with minimal organelle damage.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet a crude mitochondrial fraction.

-

The resulting supernatant is the crude cytosolic fraction. This can be further clarified by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to obtain a pure cytosolic fraction.

-

The pellet from the medium-speed centrifugation contains both mitochondria and peroxisomes.

-

-

Density Gradient Centrifugation for Mitochondria and Peroxisome Separation:

-

Resuspend the crude mitochondrial pellet in a small volume of Differential Centrifugation Buffer.

-

Layer the resuspended pellet onto a pre-formed density gradient (e.g., a discontinuous OptiPrep™ or Percoll® gradient).

-

Centrifuge at high speed (e.g., 35,000 x g for 1-2 hours at 4°C) in an ultracentrifuge.

-

Mitochondria and peroxisomes will separate into distinct bands based on their density.

-

Carefully collect the individual bands corresponding to the mitochondrial and peroxisomal fractions.

-

-

Washing and Storage: Wash the isolated organelle fractions with an appropriate buffer to remove the gradient medium. The purity of the fractions should be assessed by Western blotting for marker proteins of each compartment (e.g., VDAC for mitochondria, PMP70 for peroxisomes, and GAPDH for cytosol). Store the fractions at -80°C until acyl-CoA extraction.

Acyl-CoA Extraction from Subcellular Fractions

This protocol is designed for the efficient extraction of acyl-CoAs from the isolated organellar and cytosolic fractions.

Materials:

-

Acetonitrile

-

2-Isopropanol

-

0.1 M Potassium Phosphate Buffer (pH 6.7)

-

Solid-phase extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl-functionalized silica gel)

-

Internal standards (e.g., stable isotope-labeled C17:0-CoA)

Procedure:

-

Extraction:

-

To a known amount of protein from each subcellular fraction, add a mixture of acetonitrile and 2-isopropanol (e.g., 3:1 v/v) containing an internal standard.

-

Vortex vigorously and incubate on ice.

-

Add ice-cold 0.1 M potassium phosphate buffer, vortex again, and centrifuge at high speed (e.g., 16,000 x g for 5 minutes at 4°C).

-

-

Solid-Phase Extraction (SPE) for Purification:

-

Condition the SPE column according to the manufacturer's instructions.

-

Load the supernatant from the extraction step onto the SPE column.

-

Wash the column to remove interfering substances.

-

Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol/ammonium formate mixture).

-

-

Sample Preparation for Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried acyl-CoAs in a solvent compatible with the subsequent analytical method (e.g., a mixture of water and acetonitrile).

-

Quantification of Lauroyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of lauroyl-CoA.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Reversed-phase C18 column suitable for acyl-CoA separation.

-

Tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

LC-MS/MS Parameters (Example):

-

Liquid Chromatography:

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time to separate the acyl-CoAs based on their hydrophobicity.

-

Flow Rate: Optimized for the column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Lauroyl-CoA: The specific precursor ion (m/z) corresponding to the [M+H]+ of lauroyl-CoA and a characteristic product ion (m/z) generated upon fragmentation are monitored. For example, a transition of m/z 950.4 → 443.1 could be used.

-

MRM Transition for Internal Standard: A specific transition for the stable isotope-labeled internal standard is also monitored.

-

-

Quantification: A standard curve is generated using known concentrations of a lauroyl-CoA analytical standard. The concentration of lauroyl-CoA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways involving lauroyl-CoA and the experimental workflow for determining its subcellular localization.

Caption: Metabolic fate of lauroyl-CoA in different cellular compartments.

Caption: Experimental workflow for subcellular quantification of lauroyl-CoA.

Conclusion

The subcellular localization of lauroyl-CoA is a critical determinant of its metabolic function. The methodologies outlined in this guide provide a robust framework for researchers to investigate the distribution of lauroyl-CoA and other acyl-CoAs across different cellular compartments. While direct visualization of lauroyl-CoA remains a significant challenge, the combination of precise subcellular fractionation, sensitive mass spectrometry, and pathway analysis offers a powerful approach to unraveling the complex landscape of cellular lipid metabolism. A deeper understanding of the compartmentalization of lauroyl-CoA pools will undoubtedly contribute to new insights into metabolic regulation and the development of novel therapeutic interventions.

The Enzymatic Machinery of Lauroyl-CoA Metabolism: A Technical Guide for Researchers

An in-depth exploration of the core enzymes responsible for the synthesis, degradation, and hydrolysis of Lauroyl-CoA, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview. Quantitative data, detailed experimental protocols, and visual representations of key pathways are presented to facilitate a deeper understanding of this critical area of fatty acid metabolism.

Introduction to Lauroyl-CoA Metabolism

Lauroyl-CoA, a 12-carbon saturated fatty acyl-CoA, occupies a central position in cellular lipid metabolism. Its fate is governed by a sophisticated network of enzymes that either generate it from lauric acid, catabolize it for energy production, or hydrolyze it to regulate its cellular concentration. Understanding the intricacies of these enzymes is paramount for elucidating the mechanisms of various metabolic diseases and for the development of novel therapeutic interventions. This guide delves into the key enzyme families that directly metabolize Lauroyl-CoA: Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases, and Acyl-CoA Thioesterases.

Core Enzymes in Lauroyl-CoA Metabolism

The metabolism of Lauroyl-CoA is primarily orchestrated by three main classes of enzymes, each with distinct roles and subcellular localizations.

Acyl-CoA Synthetases (ACS): The Activation Step

Long-chain acyl-CoA synthetases (ACSLs) are responsible for the initial activation of lauric acid to Lauroyl-CoA, a prerequisite for its involvement in most metabolic pathways. This two-step reaction involves the formation of an acyl-AMP intermediate followed by the transfer of the acyl group to coenzyme A.[1] Several ACSL isoforms exist, with varying tissue distribution and substrate specificities.[1]

Acyl-CoA Dehydrogenases (ACADs): The Gateway to Beta-Oxidation

Once formed, Lauroyl-CoA is a key substrate for mitochondrial beta-oxidation, the primary pathway for fatty acid degradation. The initial and often rate-limiting step is catalyzed by acyl-CoA dehydrogenases (ACADs). Lauroyl-CoA, being a medium-to-long chain fatty acyl-CoA, is a substrate for both Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Long-Chain Acyl-CoA Dehydrogenase (LCAD).[2][3] These enzymes introduce a double bond between the alpha and beta carbons of the acyl chain, a critical step in the sequential shortening of the fatty acid.[1]

Acyl-CoA Thioesterases (ACOTs): The Hydrolytic Off-Switch

Acyl-CoA thioesterases, also known as acyl-CoA hydrolases, catalyze the hydrolysis of acyl-CoAs, including Lauroyl-CoA, back to the free fatty acid and coenzyme A.[4] This "deactivation" step is crucial for regulating the intracellular pools of acyl-CoAs and free fatty acids, thereby influencing signaling pathways and preventing the accumulation of potentially toxic intermediates.[4] Multiple ACOT isoforms exist with distinct subcellular localizations (cytosol, mitochondria, and peroxisomes) and substrate preferences.[5]

Quantitative Data on Lauroyl-CoA Metabolizing Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in Lauroyl-CoA metabolism. It is important to note that kinetic parameters can vary depending on the specific isoform, species, and experimental conditions.

Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases for Lauroyl-CoA

| Enzyme | Species | Km (µM) | Vmax (U/mg) | Reference |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Human (recombinant) | ~5 | Not specified | [6] |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Human | Not specified | Not specified | [7] |

Table 2: Substrate Specificity of Long-Chain Acyl-CoA Synthetases

| Enzyme Isoform | Preferred Substrates (Carbon Chain Length) | Reference |

| ACSL1 | C16, C18 | [8] |

| ACSL3 | C16, C18 | [4] |

| ACSL4 | C20:4, C18:1 | [4] |

| ACSL5 | C16, C18, C20 | [4] |

| ACSL6 | C22:6 (DHA), C18:1 | [9] |

Note: While specific Km and Vmax values for lauric acid are not consistently reported across all isoforms, ACSLs are generally active towards a range of long-chain fatty acids, including lauric acid.

Table 3: Substrate Specificity of Acyl-CoA Thioesterases

| Enzyme Isoform | Subcellular Localization | Substrate Preference (Acyl-CoA Chain Length) | Reference |

| ACOT1 | Cytosol | Long-chain (C12-C20) | [4] |

| ACOT2 | Mitochondria | Medium to long-chain (C8-C18) | [4] |

| ACOT7 | Cytosol | Long-chain (C12-C18) | [5] |

| ACOT8 | Peroxisomes | Medium to long-chain | [5] |

| ACOT9 | Mitochondria | Dicarboxylic acyl-CoAs, medium to long-chain | [4] |

| ACOT13 | Mitochondria | Long-chain | [4] |

Note: The substrate specificities are generally broad, and Lauroyl-CoA is a substrate for many of these isoforms.

Experimental Protocols

Detailed methodologies for assaying the activity of the core enzymes that metabolize Lauroyl-CoA are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental setups.

Protocol 1: Continuous Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of Lauroyl-CoA by MCAD or LCAD.[10]

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.6)

-

Lauroyl-CoA solution (in water)

-

Ferricenium hexafluorophosphate solution (in water)

-

Purified MCAD or LCAD enzyme, or cell/tissue homogenate

-

Spectrophotometer capable of reading at 308 nm[11]

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and ferricenium hexafluorophosphate.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Add the enzyme source (purified enzyme or homogenate) to the cuvette and mix gently.

-

Initiate the reaction by adding the Lauroyl-CoA solution.

-

Immediately monitor the decrease in absorbance at 308 nm over time.

-

Calculate the enzyme activity based on the rate of ferricenium reduction, using its molar extinction coefficient.

Protocol 2: Fluorometric Assay for Peroxisomal Acyl-CoA Oxidase Activity

This highly sensitive assay quantifies the hydrogen peroxide produced from the oxidation of Lauroyl-CoA by peroxisomal acyl-CoA oxidase. The H₂O₂ is then used in a horseradish peroxidase-coupled reaction to generate a fluorescent product.[12]

Materials:

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

Lauroyl-CoA solution

-

4-Hydroxyphenylacetic acid solution

-

Horseradish peroxidase (HRP) solution

-

Peroxisome-enriched fraction or cell lysate

-

Fluorometer (e.g., excitation at 320 nm, emission at 405 nm)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, 4-hydroxyphenylacetic acid, and HRP.

-

Add the enzyme sample to the mixture.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding Lauroyl-CoA.

-

Measure the increase in fluorescence over time in a continuous mode, or after a fixed time point.

-

Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced.

Protocol 3: Radiometric Assay for Acyl-CoA Synthetase Activity

This assay measures the incorporation of a radiolabeled fatty acid (e.g., [¹⁴C]-lauric acid) into its corresponding acyl-CoA.[8]

Materials:

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

ATP solution

-

Coenzyme A (CoA) solution

-

Magnesium chloride (MgCl₂) solution

-

Dithiothreitol (DTT)

-

Radiolabeled lauric acid (e.g., [¹⁴C]-lauric acid) complexed to fatty acid-free bovine serum albumin (BSA)

-

Cell or tissue lysate

-

Scintillation counter and scintillation fluid

-

Organic solvent mixture (e.g., isopropanol/heptane/water)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl₂, and DTT.

-

Add the cell or tissue lysate to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled lauric acid-BSA complex.

-

Incubate at the desired temperature for a specific time.

-

Stop the reaction by adding an acidic organic solvent mixture.

-

Separate the aqueous phase (containing the radiolabeled Lauroyl-CoA) from the organic phase (containing the unreacted radiolabeled lauric acid) by centrifugation.

-

Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled Lauroyl-CoA formed.

Protocol 4: Colorimetric Assay for Acyl-CoA Thioesterase Activity using DTNB

This assay relies on the reaction of the free coenzyme A (CoA) produced by the hydrolysis of Lauroyl-CoA with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which generates a colored product that can be measured spectrophotometrically.[13]

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Lauroyl-CoA solution

-

DTNB solution (in buffer)

-

Purified ACOT enzyme or cell/tissue homogenate

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and DTNB.

-

Add the enzyme source to the cuvette and mix.

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding the Lauroyl-CoA solution.

-

Monitor the increase in absorbance at 412 nm over time.

-

Calculate the enzyme activity based on the rate of formation of the colored product, using the molar extinction coefficient of the TNB²⁻ anion.

Signaling Pathways and Regulation

The metabolism of Lauroyl-CoA is intricately regulated at multiple levels to meet the cell's energetic and biosynthetic needs. This regulation involves transcriptional control, post-translational modifications, and allosteric effects.

Transcriptional Regulation

The expression of genes encoding enzymes involved in fatty acid metabolism, including those acting on Lauroyl-CoA, is primarily controlled by two families of transcription factors:

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα, in particular, is a key regulator of fatty acid catabolism. It is activated by fatty acids and their derivatives and induces the expression of genes involved in beta-oxidation, including ACADM (MCAD) and ACADL (LCAD).[14][15]

-

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a major regulator of lipogenesis. Insulin signaling activates SREBP-1c, leading to the increased expression of genes involved in fatty acid synthesis, including acyl-CoA synthetases.[16]

The interplay between PPARs and SREBPs allows for the coordinated regulation of fatty acid synthesis and degradation in response to nutritional and hormonal cues.[17]

Post-Translational Modifications

The activity of these enzymes can also be modulated by post-translational modifications, providing a more rapid and dynamic level of control.

-

Phosphorylation: AMP-activated protein kinase (AMPK), a key energy sensor, can phosphorylate and regulate the activity of enzymes involved in fatty acid metabolism.[18] For example, phosphorylation can modulate MCAD activity.[18]

-

Acetylation: Lysine acetylation is an emerging regulatory mechanism for metabolic enzymes. The acetylation status of some ACSL and ACAD isoforms can be altered, potentially affecting their activity.[19]

Allosteric Regulation

Metabolites within the fatty acid metabolism pathway can directly bind to and modulate the activity of these enzymes.

-

Acyl-CoA Feedback Inhibition: Long-chain acyl-CoAs, including Lauroyl-CoA, can allosterically inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thus providing a feedback mechanism to downregulate their own production.[20]

-

AMPK Activation: Long-chain fatty acyl-CoAs (≥C12) have been shown to allosterically activate AMPK, promoting fatty acid oxidation.[9]

Experimental Workflow for Studying Lauroyl-CoA Metabolism

A typical workflow for investigating the enzymatic metabolism of Lauroyl-CoA in a biological sample is outlined below.

Conclusion

The enzymes that metabolize Lauroyl-CoA are critical players in cellular energy homeostasis and lipid signaling. A thorough understanding of their kinetic properties, regulation, and interplay is essential for advancing our knowledge of metabolic health and disease. This technical guide provides a foundational resource for researchers in this field, offering a compilation of current knowledge and practical methodologies to facilitate further investigation into the complex world of Lauroyl-CoA metabolism. Future research focusing on isoform-specific roles and the development of targeted inhibitors will undoubtedly pave the way for novel therapeutic strategies for a range of metabolic disorders.

References